molecular formula C7H6ClFO4S2 B1438113 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride CAS No. 1744-09-8

2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride

Cat. No.: B1438113
CAS No.: 1744-09-8
M. Wt: 272.7 g/mol
InChI Key: LHRTXBUXYZKKMD-UHFFFAOYSA-N
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Description

2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is an organosulfur compound that features both fluorine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride typically involves the sulfonylation of a fluorinated benzene derivative. One common method includes the reaction of 2-fluorobenzenesulfonyl chloride with methanesulfonyl chloride in the presence of a suitable base, such as pyridine, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling reactions: Catalysts such as palladium or nickel complexes.

Major Products Formed:

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products may include sulfonic acids or sulfonate salts.

    Coupling reactions: Products are typically more complex aromatic compounds.

Scientific Research Applications

2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The fluorine atom can also influence the electronic properties of the compound, affecting its reactivity and stability.

Comparison with Similar Compounds

    2-Fluoro-5-methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of a methanesulfonyl group.

    4-Fluoro-2-methylbenzenesulfonyl chloride: Fluorine and methyl groups are positioned differently on the benzene ring.

    4-Bromo-2-methylbenzenesulfonyl chloride: Contains a bromine atom instead of fluorine.

Uniqueness: 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and methanesulfonyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and make it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-fluoro-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(9)7(4-5)15(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRTXBUXYZKKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655587
Record name 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1744-09-8
Record name 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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